molecular formula C23H24O7 B11648631 3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11648631
M. Wt: 412.4 g/mol
InChI Key: NUXARCBXYMZGQK-UHFFFAOYSA-N
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Description

3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C22H22O7. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a methoxyphenoxy group and an acetate ester. The compound’s unique structure makes it of interest in various scientific fields, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple stepsThe final step involves esterification with 3-methylbutyl acetate under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. Additionally, the acetate ester can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

3-methylbutyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H24O7/c1-15(2)10-11-27-22(24)14-28-18-8-9-19-20(12-18)29-13-21(23(19)25)30-17-6-4-16(26-3)5-7-17/h4-9,12-13,15H,10-11,14H2,1-3H3

InChI Key

NUXARCBXYMZGQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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